molecular formula C7H8BrNO2S B8228774 Ethyl 5-bromo-2-methylthiazole-4-carboxylate

Ethyl 5-bromo-2-methylthiazole-4-carboxylate

Cat. No.: B8228774
M. Wt: 250.12 g/mol
InChI Key: RCHYRFJFWHMWQG-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-methylthiazole-4-carboxylate is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, has been extensively studied for its synthesis and the preparation of its derivatives. These derivatives are synthesized using readily available materials and have been confirmed through various spectral techniques. Their antimicrobial activities against different strains of bacteria and fungi have been a key area of research (Desai, Bhatt, & Joshi, 2019).

Antimicrobial Studies

The antimicrobial potential of synthesized derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate has been a significant area of study. These compounds show promising activity against various bacterial and fungal species. The structure-activity relationship is analyzed using 3D-QSAR analysis to understand the molecular basis of their antimicrobial effects (Desai, Bhatt, & Joshi, 2019).

Green Chemistry Approaches

In green chemistry, the efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates has been developed. This process emphasizes the use of mild reaction conditions and efficient methodologies, which are more environmentally friendly compared to traditional methods (Meng et al., 2014).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives using ethyl 2-amino-4-methylthiazole-5-carboxylate demonstrates an innovative approach in chemical synthesis. This method uses polyethylene glycol-400 as a medium and catalyst, providing a more efficient and environmentally friendly synthesis process (Vekariya et al., 2017).

Fluorescent Probe Development

Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been utilized in the development of fluorescent probes for biothiol detection in living cells. This application is crucial for understanding cellular functions and has potential in analytical chemistry and diagnostics (Wang et al., 2017).

Properties

IUPAC Name

ethyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHYRFJFWHMWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-methyl-1,3-thiazole-4-carboxylate (14.53 g) in MeCN (150 mL) was added NBS (22.66 g), followed by heating under reflux for 3 hours. To the reaction mixture was added NBS (7.55 g), followed by heating under reflux for 2 hours. Under ice-cooling, to the reaction mixture was added a saturated aqueous NaHCO3 solution, followed by stirring for 5 minutes, and then extraction with EtOAc. The organic layer was dried over MgSO4 and then concentrated under reduced pressure. The residue obtained was purified by silica gel column chromatography (hexane:EtOAc=from 100:0 to 60:40) to obtain ethyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate (8.52 g) as a yellow solid.
Quantity
14.53 g
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22.66 g
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150 mL
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7.55 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2-methylthiazole-4-carboxylate
Reactant of Route 2
Ethyl 5-bromo-2-methylthiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-2-methylthiazole-4-carboxylate
Reactant of Route 4
Ethyl 5-bromo-2-methylthiazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.